“Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-” is a heterocyclic organic compound with the chemical formula C10H16O . It is a colorless liquid with a sweet odor and is commonly used in various fields of research and industrial applications. The IUPAC name for this compound is 2-Ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane .
The molecular structure of “Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-” consists of a five-membered ring with an oxygen atom. This structure is part of a larger class of compounds known as oxolanes . The molecular weight of this compound is 152.23 g/mol .
“Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-” is a colorless liquid. The predicted boiling point of this compound is 174.9±29.0 °C and the predicted density is 0.925±0.06 g/cm3 .
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known as tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran or 2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane, is an organic compound classified within the group of tetrahydrofurans. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This specific compound has garnered interest due to its unique structural properties and potential applications in various fields, particularly in flavor and fragrance industries.
The molecular formula for this compound is , with a molecular weight of approximately 152.23 g/mol. It is considered to be practically insoluble in water and has a relatively neutral character, predominantly found in the cytoplasm and membrane of biological systems .
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is sourced from various natural products, particularly in plants where it may be involved in biosynthetic pathways. It has been identified in lilac flowers (Syringa vulgaris), where it plays a role in floral scent composition, attracting pollinators. The compound is classified under the broader category of organic compounds known as terpenes and terpenoids, which are widely recognized for their aromatic properties and biological activities.
The synthesis of furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- can be achieved through several methods:
The synthesis typically involves reactions that incorporate vinyl groups into the tetrahydrofuran framework, utilizing catalysts such as acid or base to promote the reaction conditions necessary for forming the double bonds characteristic of this compound.
The molecular structure of furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- features a five-membered ring with substituents that include an ethenyl group at position 2 and a methyl group at position 2 as well. The presence of a propene moiety contributes to its reactivity and aromatic profile.
This structure allows for various stereoisomers, which can exhibit different chemical behaviors and sensory properties.
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- participates in several chemical reactions typical of unsaturated compounds:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance yield and selectivity towards desired products.
The mechanism of action for furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- primarily involves its interaction with biological systems:
Studies have shown varied responses from insect receptors when exposed to different stereoisomers of this compound, indicating its biological significance.
These properties contribute to its utility in flavoring applications where solubility in water is not critical.
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- finds applications primarily in:
The compound systematically named 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan represents a structurally complex furanoid monoterpene oxide. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol, placing it squarely within the monoterpenoid classification due to its biosynthetic origin from two isoprene units [1] [5]. The IUPAC name explicitly defines the core tetrahydrofuran ring with two critical substituents: a vinyl group (-CH=CH₂) at position 2 and an isopropenyl group (-C(CH₃)=CH₂) at position 5, along with a methyl substituent at C2. This configuration creates two stereocenters at C2 and C5, leading to multiple stereoisomers. The (2R,5S) and (2R,5R) diastereomers are frequently encountered in natural sources, with the cis-(2R,5S) configuration historically termed cis-anhydrolinalool oxide or herboxide in flavor chemistry [5] [6].
Structurally, this molecule belongs to the tetrahydrofuran monoterpenes, a subclass of oxygenated terpenoids characterized by a saturated oxygen-containing heterocycle. The presence of both vinyl and isopropenyl groups contributes to its reactivity and volatility. Its backbone derives from the cyclization of linalool oxide, with the "anhydro" prefix indicating the loss of a water molecule during biosynthesis compared to linalool oxide precursors [5]. The systematic name clarifies ambiguities presented by common synonyms, such as 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran or dehydroxy linalool oxide, which emphasize functional groups or biosynthetic relationships but lack stereochemical specificity [1] [6].
Table 1: Systematic Identifiers for 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan | [1] |
CAS Registry Number | 54750-69-5 (stereospecific); 13679-86-2 (mixture) | [1] [5] |
Molecular Formula | C₁₀H₁₆O | [1] [6] |
Molecular Weight | 152.23 g/mol | [5] [6] |
InChIKey | XIGFNCYVSHOLIF-UHFFFAOYSA-N | [1] |
Characteristic Odor | Green, minty, herbal, rosemary-like | [5] |
The isolation of 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan is deeply intertwined with mid-20th-century research on tea and floral volatiles. First identified in the 1960s, it was isolated from Camellia sinensis (tea plant) during investigations into oxygenated terpenes responsible for the "green" olfactory nuances in tea aromas. Researchers noted its occurrence as a degradation product of linalool oxides during tea processing, particularly in black tea fermentation and green tea drying stages [4]. Early isolations relied on labor-intensive techniques like steam distillation followed by fractional crystallization and column chromatography, yielding only milligram quantities for characterization. Its structural elucidation was achieved using infrared spectroscopy (identifying the furan ring C-O-C stretch) and proton NMR (revealing vinyl proton signatures at δ 5.0–6.0 ppm) [5] [6].
By the 1970s, this compound was recognized as a significant component in citrus and herbal essential oils. Trade names like Herboxide (emphasizing its green, stem-like odor) and cis-Dehydroxy linalool oxide appeared in flavor industry catalogs, reflecting its commercial value [6]. Gas chromatography-mass spectrometry (GC-MS) later enabled precise quantification in complex matrices, revealing its presence at 0.5–3.0% in:
The Flavor and Extract Manufacturers Association (FEMA) granted it the designation FEMA 3759 in the 1980s, acknowledging its use as a flavor modifier with "herbal, minty, and phenolic" sensory properties at concentrations ≤ 10 ppm in foods [5]. Modern methods like SPME-GC-MS have since refined detection limits, enabling its identification as a trace component (<0.1%) in white tea and delicate floral extracts where earlier methods failed [4].
Table 2: Historical Context of Isolation from Natural Sources
Natural Source | Key Research Era | Isolation Method (Period-Typical) | Concentration Range | Stereochemical Form |
---|---|---|---|---|
Camellia sinensis (Black Tea) | 1960s–1970s | Steam distillation, silica gel CC | 1.2–3.0% of volatiles | cis-(2R,5S) dominant |
Citrus aurantifolia (Lime) | 1970s | Vacuum fractional distillation | 0.5–1.8% | Isomer mixture |
Rosmarinus officinalis (Rosemary) | 1980s | Solvent extraction, preparative GC | 0.3–1.5% | trans-(2R,5R) observed |
Lavandula angustifolia (Lavender) | 1980s | Ethanol extraction, molecular distillation | 0.1–0.7% | cis-(2R,5S) |
The compound’s historical significance lies in its role as a chemical marker for tea processing efficiency. Higher concentrations correlate with enzymatic oxidation during tea fermentation, explaining its abundance in black tea (fully fermented) versus green tea (unfermented) [4]. Its stereochemistry also provides clues to biogenesis: the cis isomer predominates in thermally processed plants, suggesting acid-catalyzed cyclization of linalool under post-harvest conditions [5] [6].
Table 3: Standardized Compound Nomenclature
Synonym | Context of Use |
---|---|
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran | Stereochemical nomenclature |
cis-Anhydrolinalool oxide | Biosynthetic relationship to linalool |
Herboxide™ | Trade name (flavor industry) |
5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | Functional group emphasis |
FEMA 3759 | Flavor industry regulatory code |
Dehydroxy linalool oxide | Structural analogy to linalool oxides |
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